molecular formula C9H13N B089559 2,4,5-Trimethylaniline CAS No. 137-17-7

2,4,5-Trimethylaniline

Cat. No.: B089559
CAS No.: 137-17-7
M. Wt: 135.21 g/mol
InChI Key: BMIPMKQAAJKBKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylaniline can be synthesized through the nitration of mesitylene followed by reduction. The nitration process involves treating mesitylene with a mixture of nitric acid and sulfuric acid to introduce nitro groups. The resulting nitro compound is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

1. Dye Manufacturing

  • Intermediate for Dyes : 2,4,5-Trimethylaniline is primarily used as an intermediate in the production of azo dyes. These dyes are widely utilized in textiles and other industries due to their vibrant colors and stability. The compound's ability to form stable azo bonds makes it essential for creating a variety of dye products .

2. Pigments in Tattoo Inks

  • Tattoo Ink Component : The compound has been identified as a potential ingredient in tattoo inks. However, its safety and health implications have raised concerns due to its carcinogenic properties .

Health Implications and Toxicology

1. Carcinogenicity Studies

  • Animal Studies : Research conducted by the National Cancer Institute has shown that this compound induces liver and lung tumors in Fischer 344 rats and B6C3F1 mice. The studies indicated a dose-related increase in hepatocellular carcinomas and neoplastic nodules among treated animals. Significant tumor incidences were observed at higher doses (200 and 800 ppm) over prolonged exposure periods (up to 101 weeks) .

2. Genotoxicity

  • Mechanism of Action : The compound has demonstrated genotoxic effects in various assays, including the Salmonella mutagenicity test. Its metabolic activation appears to lead to DNA damage, which may explain its carcinogenic potential .

Case Studies and Research Findings

StudyOrganismFindingsReference
NCI BioassayFischer 344 RatsSignificant liver carcinoma incidence; dose-related trends observed
NCI BioassayB6C3F1 MiceElevated lung tumors; hepatocellular carcinomas noted
Genotoxicity AssaySalmonella typhimuriumInduced mutations with metabolic activation

Regulatory Status and Safety Concerns

Due to its carcinogenic properties, regulatory bodies have classified this compound as a substance requiring careful handling and usage restrictions in industrial applications. The compound's implications in tattoo inks also highlight the need for stringent regulations regarding cosmetic safety.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylaniline involves its interaction with cellular components leading to mutagenic and carcinogenic effects. It is known to induce liver carcinoma in experimental animals by causing DNA damage and promoting uncontrolled cell proliferation. The compound’s molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trimethylaniline is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Its potential carcinogenicity also sets it apart from other similar compounds, making it a significant subject of toxicological studies .

Biological Activity

2,4,5-Trimethylaniline (TMA) is an aromatic amine with the chemical formula C10H15N and CAS number 137-17-7. It is primarily used as an intermediate in dye manufacturing and has been studied for its biological activity, particularly its carcinogenic potential. This article summarizes the biological activity of TMA, focusing on its carcinogenicity, mutagenicity, and related toxicological effects based on diverse research findings.

Carcinogenicity Studies

Numerous studies have assessed the carcinogenic potential of TMA. A significant bioassay conducted by the National Toxicology Program (NTP) involved administering TMA to Fischer 344 rats and B6C3F1 mice over a period of 101 weeks. The results indicated a dose-related increase in the incidence of liver tumors, specifically hepatocellular carcinomas and neoplastic nodules, in both male and female rats. In female mice, similar increases in liver tumors were observed, along with significant lung tumor incidences in treated rats of both sexes .

Summary of Key Findings from NTP Studies

SpeciesDose (ppm)Liver Tumors (Incidence)Lung Tumors (Incidence)
Male Rats2003/501/20
80011/500/49
Female Rats20012/490/20
80020/503/43
Female Mice50Not specifiedSignificant increase
100Significant increaseSignificant increase

The mechanism by which TMA induces carcinogenic effects is not fully understood but is believed to involve metabolic activation leading to the formation of reactive intermediates capable of causing DNA damage. The compound's structure suggests that it may undergo N-hydroxylation, which can lead to further reactions resulting in mutagenic effects .

Mutagenicity and Genotoxicity

TMA has been implicated in mutagenic activity based on various assays. In vitro studies have demonstrated that TMA can induce mutations in bacterial strains, indicating its potential as a genotoxic agent. Furthermore, evidence from animal studies supports its classification as a probable human carcinogen due to its ability to cause genetic alterations .

Summary of Mutagenicity Studies

Test SystemResult
Ames TestPositive
Mouse Lymphoma AssayPositive

Toxicological Effects

In addition to its carcinogenic properties, TMA exhibits various toxicological effects. Chronic exposure has been linked to hepatotoxicity, characterized by liver enlargement and histopathological changes such as fatty degeneration and necrosis. Furthermore, subchronic feeding studies have shown that high doses can lead to reduced body weight and increased mortality rates among test subjects .

Case Studies

Several case studies have highlighted the risks associated with occupational exposure to TMA. For instance, workers in dye manufacturing plants have reported higher incidences of liver cancer compared to the general population. These findings underscore the need for stringent safety measures and monitoring in environments where TMA is used.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,4,5-Trimethylaniline in environmental and biological samples?

To detect this compound in complex matrices like water, soil, or urine:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use a DB-5MS or HP-5MS column (30 m × 0.25 mm × 0.25 μm) with splitless injection. Optimize temperature programming (e.g., 50°C for 1 min, ramp to 280°C at 15°C/min) .
  • Internal Standards: Deuterated analogs (e.g., naphthalene-d8) improve quantification accuracy by correcting matrix effects .
  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges and derivatization using pentafluorobenzoyl chloride (PFBCl) enhance sensitivity for trace analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure .
  • First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and acids. Label with GHS hazard codes (H302, H315, H319, H330) .

Q. How is this compound synthesized, and what are the key reaction conditions?

  • Methylation of Aniline Derivatives: React 2,4,5-trimethylnitrobenzene with hydrogen gas (1–3 atm) in the presence of a palladium/carbon catalyst. Purify via vacuum distillation (bp 233°C at 760 mmHg) .
  • Alternative Routes: Use Ullmann coupling with methyl halides and copper catalysts in dimethylformamide (DMF) at 120–150°C for 12–24 hours .

Advanced Research Questions

Q. How can co-elution issues with structural isomers (e.g., 2,4,6-Trimethylaniline) be resolved in chromatographic analysis?

  • Multi-Dimensional GC (GC×GC): Employ a polar/non-polar column combination (e.g., BPX-50 × BPX-5) to enhance separation efficiency. Lorenzo-Parodi et al. (2024) achieved baseline resolution of 24 aromatic amines using this method .
  • High-Resolution Mass Spectrometry (HRMS): Use Q-TOF or Orbitrap systems to differentiate isomers via exact mass measurements (e.g., 135.1052 for 2,4,5- vs. 135.1052 for 2,4,6- requires MS/MS fragmentation) .

Q. What experimental approaches evaluate the carcinogenic potential of this compound?

  • In Vivo Bioassays: The NTP TR-160 study administered 500–2000 ppm in rodent diets for 24 months, observing hepatocellular adenomas and urinary bladder hyperplasia .
  • In Vitro Genotoxicity: Perform Ames tests (TA98 strain ± S9 metabolic activation) and micronucleus assays in human lymphocyte cultures. Positive results align with IARC’s Group 3 classification (“possibly carcinogenic”) .
  • Mechanistic Studies: Use LC-MS/MS to detect DNA adducts (e.g., N-(2,4,5-trimethylphenyl)-guanine) in hepatic tissues .

Q. How should conflicting toxicity data from different studies be reconciled?

  • Data Harmonization: Cross-reference results with authoritative databases (e.g., IARC, ECHA) to align classifications. For example, Japan’s risk assessment ( ) corroborates NTP findings but notes species-specific metabolic differences .
  • Dose-Response Analysis: Apply benchmark dose (BMD) modeling to assess low-dose effects, ensuring studies use comparable exposure durations and routes (oral vs. inhalation) .

Q. Methodological Tables

Table 1. Optimized GC-MS Parameters for this compound Detection

ParameterValueReference
ColumnHP-5MS (30 m × 0.25 mm × 0.25 μm)
Injection Volume1 μL (splitless)
Oven Program50°C → 280°C (15°C/min)
LOD/LOQ0.1 μg/L / 0.3 μg/L

Table 2. Key Hazard Classifications (GHS)

HazardCodePrecautionary Measures
Acute Toxicity (Oral)H302Use fume hoods, avoid ingestion
Skin IrritationH315Wear nitrile gloves
CarcinogenicityH351Follow IARC protocols

Properties

IUPAC Name

2,4,5-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,10H2,1-3H3
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InChI Key

BMIPMKQAAJKBKP-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1C)N)C
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Molecular Formula

C9H13N
Record name 2,4,5-TRIMETHYLANILINE
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Related CAS

21436-97-5 (hydrochloride)
Record name 2,4,5-Trimethylaniline
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DSSTOX Substance ID

DTXSID9021398
Record name 2,4,5-Trimethylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

2,4,5-trimethylaniline appears as white crystals or beige powder. (NTP, 1992), White or beige solid; [CAMEO]
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Boiling Point

453 to 455 °F at 760 mmHg (NTP, 1992), 234.5 °C
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Solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992), Sol in alcohol and ether; insol in water
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Density

0.957 (NTP, 1992) - Less dense than water; will float, 0.957
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Vapor Pressure

1 mmHg at 155.1 °F ; 10 mmHg at 228.2 °F (NTP, 1992), 0.009 [mmHg]
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Color/Form

White crystals, NEEDLES OBTAINED FROM WATER AS SOLVENT

CAS No.

137-17-7
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Melting Point

154 °F (NTP, 1992), 68 °C
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Synthesis routes and methods

Procedure details

19.70 g of 2,4,5-trimethylnitrobenzene are dissolved in 500 ml of ethanol and the solution is then hydrogenated at room temperature and pressure in the presence of 1 g of 5% Pd/C. The catalyst is filtered off on Celite® and the medium is then evaporated to give 15.67 g of the expected compound.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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